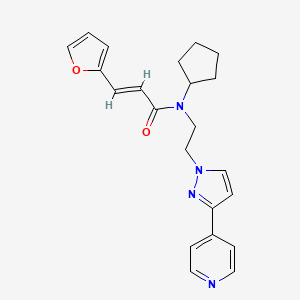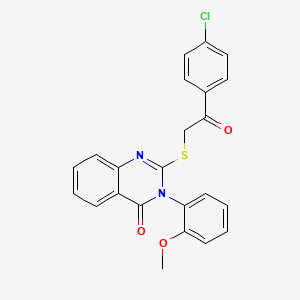
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives often involves multi-step reactions starting from basic aromatic amines or anilines. For example, one common pathway for synthesizing quinazolinone derivatives includes cyclization reactions, substitution reactions, and sometimes the use of dithiocarbamic acid as a precursor. Specific synthesis methods vary based on the desired substitutions on the quinazolinone ring (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone nucleus, which can be modified with various substituents to enhance biological activity. The molecular structure is typically confirmed using spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. These techniques help elucidate the positions of substituents on the ring and verify the successful synthesis of the target compound. Studies on similar compounds have detailed their structural properties using density functional theory (DFT) calculations to explore geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Qing-mei Wu et al., 2022).
Scientific Research Applications
Antitumor Activity
Research has shown that certain derivatives of quinazolin-4(3H)-ones, including compounds structurally similar to 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, exhibit significant antitumor activity. Compounds 3b and 3d were identified as broad-spectrum antitumors effective against multiple tumor cell lines, suggesting their potential as templates for developing potent antitumor agents (Gawad, Georgey, Youssef, & El-Sayed, 2010).
Analgesic and Anti-inflammatory Activities
Several studies have synthesized and tested derivatives of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones for analgesic and anti-inflammatory activities. Some compounds, notably AS3 and AS2, displayed significant analgesic and anti-inflammatory properties, with moderate potency compared to standard drugs like diclofenac sodium. These compounds also exhibited mild ulcerogenic potential, which is an important consideration in drug development (Alagarsamy et al., 2011).
Antihistaminic Agents
Research has been conducted on the synthesis of novel 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives as antihistamine agents. These compounds have shown promising H1-antihistaminic activity in vivo, with some compounds providing significant protection against histamine-induced bronchospasm in animal models. Notably, certain compounds exhibited less sedation compared to standard antihistamines like chlorpheniramine maleate, making them potential leads for further antihistaminic drug development (Alagarsamy et al., 2014).
Antihypertensive Activity
Quinazolin-4(3H)-one derivatives have also been explored for their antihypertensive properties. Some compounds in this category demonstrated potent antihypertensive activity through α1-adrenergic receptor blocking properties, similar to clinically used drugs like prazosin, without affecting heart rate. This indicates their potential as therapeutic agents in managing hypertension (Rahman et al., 2014).
Antimicrobial Activity
Compounds derived from 4(3H)-quinazolinone rings, including those similar to 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, have been investigated for antimicrobial properties. These derivatives have shown notable antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Patel et al., 2010).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-29-21-9-5-4-8-19(21)26-22(28)17-6-2-3-7-18(17)25-23(26)30-14-20(27)15-10-12-16(24)13-11-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALYRQXUBJTAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

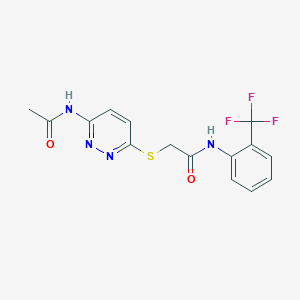
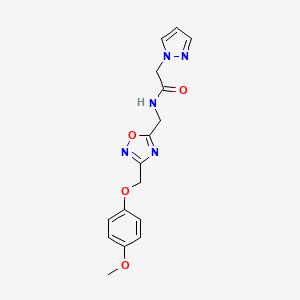
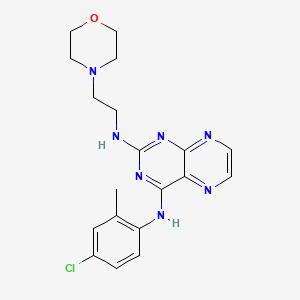
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

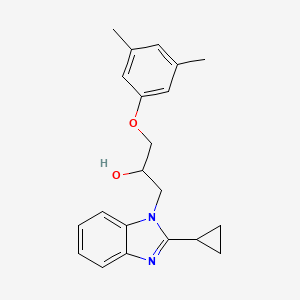

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)
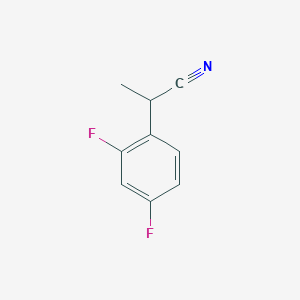

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

